N,N,N-Trimethyl-2-(octyloxy)-2-oxoethan-1-aminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trimethyl-2-(octyloxy)-2-oxoethan-1-aminium is a quaternary ammonium compound. It is characterized by the presence of a positively charged nitrogen atom bonded to three methyl groups and an octyloxy group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-2-(octyloxy)-2-oxoethan-1-aminium typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N,N-trimethylamine with octyl bromide in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Trimethyl-2-(octyloxy)-2-oxoethan-1-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The octyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N,N,N-Trimethyl-2-(octyloxy)-2-oxoethan-1-aminium has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in cell culture studies as a membrane-disrupting agent.
Industry: The compound is used in the formulation of detergents, emulsifiers, and antistatic agents.
Wirkmechanismus
The mechanism of action of N,N,N-Trimethyl-2-(octyloxy)-2-oxoethan-1-aminium involves its interaction with cell membranes. The positively charged nitrogen atom allows it to bind to negatively charged components of the membrane, disrupting its structure and function. This property makes it useful in applications such as drug delivery and membrane studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,N-Trimethyl-2-(octanoyloxy)ethanaminium
- N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium
- 4-Carboxy-N,N,N-trimethyl-2-(octyloxy)-1-butanaminium
Uniqueness
N,N,N-Trimethyl-2-(octyloxy)-2-oxoethan-1-aminium is unique due to its specific structure, which imparts distinct surfactant properties. Its ability to interact with biological membranes sets it apart from other similar compounds, making it particularly valuable in biomedical applications.
Eigenschaften
CAS-Nummer |
54472-96-7 |
---|---|
Molekularformel |
C13H28NO2+ |
Molekulargewicht |
230.37 g/mol |
IUPAC-Name |
trimethyl-(2-octoxy-2-oxoethyl)azanium |
InChI |
InChI=1S/C13H28NO2/c1-5-6-7-8-9-10-11-16-13(15)12-14(2,3)4/h5-12H2,1-4H3/q+1 |
InChI-Schlüssel |
ZQVRWLJKTADVLH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)C[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.